L-Cysteine methyl ester hydrochloride (CAS 871018-11-0 / 18598-63-5) is a highly versatile, C-terminal protected derivative of the sulfur-containing amino acid L-cysteine. In procurement and material selection, it is primarily valued for its dual functionality: it retains a highly reactive thiol group while its carboxyl group is masked as a methyl ester. This structural modification eliminates the zwitterionic nature of free L-cysteine, significantly enhancing its lipophilicity and processability in organic solvents. Supplied as a stable hydrochloride salt to prevent premature thiol oxidation and improve shelf life, this compound is a critical building block in solution-phase peptide synthesis, a precursor for thiazolidine derivatives, and a highly efficient industrial corrosion inhibitor for metals in acidic environments[1].
Substituting L-cysteine methyl ester hydrochloride with free L-cysteine or non-esterified L-cysteine hydrochloride leads to immediate process failures in organic synthesis and industrial formulations. Free L-cysteine exists as a highly polar zwitterion, which severely limits its solubility in the aprotic or moderately polar organic solvents required for peptide coupling and advanced derivatization [1]. Furthermore, without C-terminal protection, free L-cysteine undergoes uncontrolled side reactions, including self-polymerization and unwanted amidation during N-terminal coupling. In industrial applications such as corrosion inhibition, the lack of the lipophilic methyl ester group in free L-cysteine reduces its adsorption efficiency onto metal surfaces in acidic media, leading to inferior protective film formation and higher corrosion currents compared to the esterified analog [2].
Esterification of the carboxyl group fundamentally alters the solubility profile of the cysteine molecule. While free L-cysteine is poorly soluble in many organic solvents due to its zwitterionic character, L-cysteine methyl ester hydrochloride exhibits broad solubility in lower alcohols and chlorinated solvents. Thermodynamic solubility studies confirm its high solubility in 14 pure solvents, including methanol, ethanol, and dichloromethane, across a temperature range of 283.15 to 333.15 K [1]. This allows for homogeneous reaction conditions in binary solvent systems (e.g., ethanol + dichloromethane) where unprotected amino acids would precipitate.
| Evidence Dimension | Solubility in organic solvents (e.g., ethanol, dichloromethane) |
| Target Compound Data | Highly soluble and thermodynamically stable in 14 pure organic solvents and binary mixtures up to 333.15 K. |
| Comparator Or Baseline | Free L-cysteine (zwitterionic, highly restricted solubility in aprotic/chlorinated organic media). |
| Quantified Difference | Enables homogeneous solution-phase reactions in lipophilic solvents where free L-cysteine fails to dissolve. |
| Conditions | Static gravimetric method, 283.15 to 333.15 K under atmospheric pressure. |
Ensures complete dissolution in standard organic synthesis workflows, preventing yield losses and heterogeneous reaction kinetics associated with free amino acids.
In peptide synthesis, utilizing L-cysteine methyl ester hydrochloride provides essential C-terminal protection. The pre-existing methyl ester prevents the carboxyl group from participating in unwanted amidation or polymerization during coupling cycles. Commercial specifications designate this compound specifically for solution-phase peptide synthesis, guaranteeing an assay of ≥98% and preserved optical activity ([α]20/D −1.8° in methanol) . This structural masking directs coupling agents exclusively to the N-terminus or thiol, bypassing the need for complex, multi-step in situ protection of the carboxyl group required when starting from free L-cysteine.
| Evidence Dimension | Reaction selectivity and side-product formation during N-terminal coupling. |
| Target Compound Data | Quantitative C-terminal protection; directs reaction exclusively to the amine/thiol. |
| Comparator Or Baseline | Unprotected L-cysteine. |
| Quantified Difference | Eliminates carboxyl-driven polymerization and cross-coupling side reactions during peptide elongation. |
| Conditions | Solution-phase peptide synthesis coupling conditions. |
Critical for procurement in peptide manufacturing, as it streamlines synthetic routes and maximizes the yield of targeted sequences.
L-Cysteine methyl ester hydrochloride functions as a highly efficient, mixed-type corrosion inhibitor for copper in aggressive acidic environments. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies demonstrate that at a concentration of just 10^-3 M in 2M HNO3, the compound achieves an inhibition efficiency exceeding 97% [1]. The methyl ester group increases the molecule's lipophilicity compared to free amino acids, facilitating stronger Langmuir-type adsorption onto the copper surface and forming a dense protective film that drastically increases charge transfer resistance.
| Evidence Dimension | Corrosion inhibition efficiency on copper. |
| Target Compound Data | >97% inhibition efficiency at 10^-3 M. |
| Comparator Or Baseline | Uninhibited 2M HNO3 baseline. |
| Quantified Difference | Reduces corrosion current dramatically, achieving near-complete protection (>97%) at millimolar concentrations. |
| Conditions | Copper in 2M HNO3 solution, evaluated via EIS and weight loss measurements at varying temperatures. |
Validates the compound as a high-performance, cost-effective industrial additive for metal surface protection in harsh acidic processing.
Due to its masked carboxyl group and high solubility in organic solvents, L-cysteine methyl ester hydrochloride is the ideal starting material for synthesizing C-terminal protected cysteine peptides. It is heavily utilized in the production of N-protected derivatives where selective reactivity at the amine or thiol is required without risking carboxyl-driven polymerization .
The compound's ability to form a dense, lipophilic protective layer on metal surfaces makes it highly suitable for use as a corrosion inhibitor in acidic cleaning, pickling, and descaling processes. At low millimolar concentrations, it provides >97% protection for copper in 2M nitric acid, outperforming more polar, non-esterified amino acid alternatives [1].
In medicinal chemistry and heterocyclic synthesis, L-cysteine methyl ester hydrochloride is a preferred precursor for reacting with carbonyl compounds (aldehydes and ketones) to form thiazolidine-4-carboxylate derivatives. The methyl ester ensures the stability of the resulting heterocycle and facilitates easier purification and downstream derivatization compared to using free L-cysteine .
Irritant